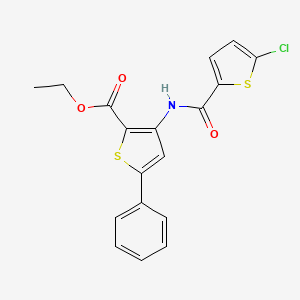

![molecular formula C25H21FN2O4S B2870104 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 866725-64-6](/img/structure/B2870104.png)

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

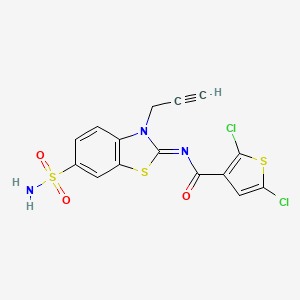

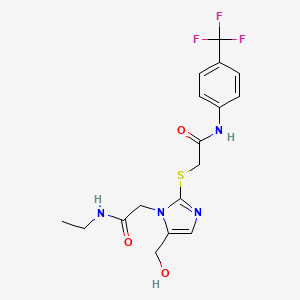

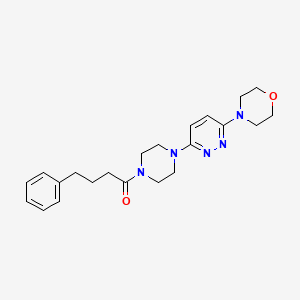

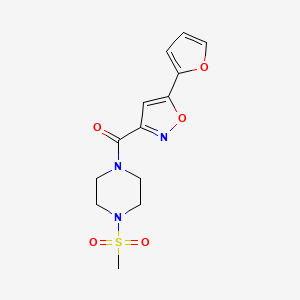

The compound “2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide” is a chemical substance that is available for purchase for research purposes. It is not intended for human or veterinary use. The overall knowledge and encyclopedia of this compound cover its characteristics, safety, usage, and more .

Scientific Research Applications

Structural Aspects and Properties

Research into similar compounds, such as amide-containing isoquinoline derivatives, has focused on their structural aspects, including crystal structures and the formation of salts and inclusion compounds. These compounds exhibit unique properties like fluorescence emission changes upon protonation or interaction with specific guests, providing insights into their potential applications in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

A novel series of quinazolinone analogs, bearing structural similarities, were synthesized and evaluated for their antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activities and selective activities toward various cancer cell lines. Molecular docking studies suggest these compounds inhibit growth through specific mechanisms, hinting at their therapeutic potential in cancer treatment (Al-Suwaidan et al., 2016).

Fluorescence and Imaging Applications

Design and synthesis of caged probes based on quinoline derivatives, including those with benzenesulfonyl groups, have been reported for fluorescence imaging and sensing applications. These compounds can undergo specific reactions in the presence of metal ions like Zn2+, leading to significant changes in fluorescence, making them useful for biological imaging and analytical applications (Aoki et al., 2008).

Radiomodulatory Effects

Quinazolinone derivatives with benzenesulfonamide moieties have been synthesized and evaluated for their ability to induce NAD(P)H:quinone oxidoreductase 1 (NQO1) in cells. One compound, in particular, demonstrated potent NQO1 inducer activity and showed promising antioxidant and radiomodulatory effects, suggesting its potential use in radioprotection (Soliman et al., 2020).

Synthesis and Characterization of Complexes

Studies on the synthesis of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings reveal their potential as catalysts for transfer hydrogenation reactions. These complexes exhibit good catalytic activity, demonstrating the compound's utility in facilitating chemical transformations and its relevance in catalysis research (Dayan et al., 2013).

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4S/c1-16-8-10-21(17(2)12-16)27-24(29)15-28-14-23(33(31,32)19-6-4-3-5-7-19)25(30)20-13-18(26)9-11-22(20)28/h3-14H,15H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOXMNUDFVOYCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2870024.png)

![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)

![2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2870034.png)

![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)